molecular formula C20H31FN2O3S B11345049 N-(2,4-dimethylpentan-3-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,4-dimethylpentan-3-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11345049
M. Wt: 398.5 g/mol
InChI Key: HFWFVMCCYXEHEY-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPENTAN-3-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring substituted with a carboxamide group, a fluorophenyl group, and a dimethylpentan group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPENTAN-3-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the dimethylpentan group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Dimethylpentan Group: This can be accomplished through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPENTAN-3-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,4-DIMETHYLPENTAN-3-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPENTAN-3-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPENTAN-3-YL)BENZAMIDE: Shares the dimethylpentan group but lacks the fluorophenyl and piperidine moieties.

    4-(2,4-DIMETHYLPENTAN-3-YL)PHENOL: Contains the dimethylpentan group and a phenol group but lacks the piperidine and fluorophenyl groups.

Uniqueness

N-(2,4-DIMETHYLPENTAN-3-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, a fluorophenyl group, and a dimethylpentan group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H31FN2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H31FN2O3S/c1-14(2)19(15(3)4)22-20(24)16-9-11-23(12-10-16)27(25,26)13-17-7-5-6-8-18(17)21/h5-8,14-16,19H,9-13H2,1-4H3,(H,22,24)

InChI Key

HFWFVMCCYXEHEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F

Origin of Product

United States

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